Cas no 897618-84-7 (N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide)

N-(2-{4-(4-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound featuring a sulfonamide-linked piperazine core and a phenoxyacetamide moiety. Its structure combines a 4-fluorophenyl group for enhanced binding affinity and a 3-methylphenoxy group for improved lipophilicity, making it a promising candidate for pharmacological research. The sulfonamide linker contributes to metabolic stability, while the acetamide functionality offers potential for selective interactions with biological targets. This compound is of interest in medicinal chemistry for its structural versatility, which may facilitate the development of novel therapeutics targeting neurological or cardiovascular pathways. Its well-defined synthesis route ensures reproducibility for further investigation.
N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide structure
897618-84-7 structure
Product Name:N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide
CAS No:897618-84-7
MF:C21H26FN3O4S
MW:435.512247562408
CID:6103650
PubChem ID:18565426
Update Time:2025-05-04

N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide
    • N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide
    • N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide
    • F2068-0339
    • N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(3-methylphenoxy)acetamide
    • 897618-84-7
    • AKOS024625092
    • Inchi: 1S/C21H26FN3O4S/c1-17-3-2-4-20(15-17)29-16-21(26)23-9-14-30(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h2-8,15H,9-14,16H2,1H3,(H,23,26)
    • InChI Key: WNOJVEDQKAQQCF-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=C(F)C=C2)CC1)(=O)=O)(=O)COC1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 435.16280565g/mol
  • Monoisotopic Mass: 435.16280565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 87.3Ų

N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide Pricemore >>

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Additional information on N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide

N-(2-{4-(4-Fluorophenyl)Piperazin-1-ylsulfonyl}ethyl)-2-(3-Methylphenoxy)Acetamide: A Comprehensive Overview

N-(2-{4-(4-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide (CAS No. 897618-84-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antipsychotic properties.

The fluorophenyl and methylphenoxy substituents in the structure of N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide contribute to its specific interactions with biological targets, making it a promising candidate for various pharmacological studies. The piperazine ring, a key component of the molecule, is known for its ability to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

Recent research has focused on the potential of N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide as a neuroprotective agent. Studies have shown that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of oxidative stress and inflammation, two key factors implicated in the pathogenesis of these conditions.

In addition to its neuroprotective effects, N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide has also been investigated for its antidepressant properties. Preclinical studies have demonstrated that this compound can enhance serotonin and norepinephrine levels in the brain, which are neurotransmitters known to play a crucial role in mood regulation. These findings suggest that N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide may have therapeutic potential in the treatment of depression and other mood disorders.

The pharmacokinetic profile of N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide has been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and a favorable distribution profile, allowing it to effectively reach target tissues such as the brain. However, like many other small molecules, it is subject to metabolism by cytochrome P450 enzymes, which can affect its half-life and overall efficacy.

One of the key challenges in the development of N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide as a therapeutic agent is optimizing its safety profile. Preclinical toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses, but higher concentrations can lead to adverse effects such as gastrointestinal disturbances and liver toxicity. Therefore, ongoing research is focused on identifying strategies to enhance its safety while maintaining its therapeutic benefits.

In conclusion, N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-(3-methylphenoxy)acetamide (CAS No. 897618-84-7) represents a promising compound with diverse biological activities and potential applications in the treatment of neurodegenerative diseases and mood disorders. Further clinical studies are needed to fully elucidate its therapeutic potential and optimize its use in medical practice.

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